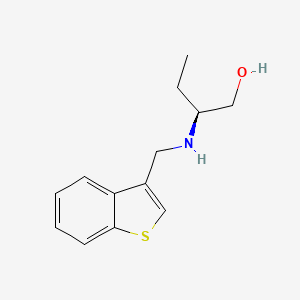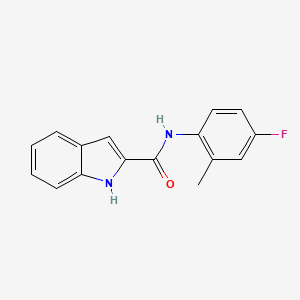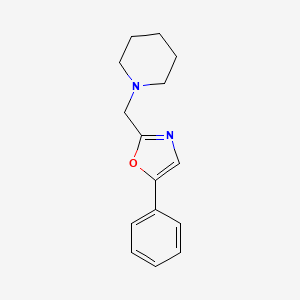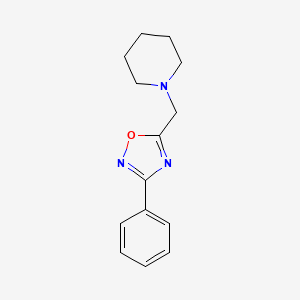
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol, also known as BTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTS belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In
Mécanisme D'action
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol acts as a selective beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor. Upon binding to this receptor, this compound activates a signaling cascade that leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. Additionally, this compound increases the contractility of cardiac muscle cells, leading to positive inotropic and chronotropic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases cyclic adenosine monophosphate (cAMP) levels in cells, which leads to the activation of protein kinase A (PKA) and subsequent downstream effects. This compound also inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Furthermore, this compound has been found to inhibit the proliferation of fibroblasts, leading to its anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol has several advantages for use in lab experiments. It is a highly selective beta-2 adrenergic receptor agonist, which allows for precise targeting of this receptor. Additionally, this compound has a long half-life, which makes it suitable for use in long-term studies. However, this compound also has some limitations. It can be difficult to obtain high purity this compound, which can affect the reproducibility of results. Additionally, this compound can have off-target effects on other receptors, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol. One area of interest is the potential use of this compound in the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis. Additionally, this compound could be studied for its potential use in the treatment of inflammatory bowel disease, as it has been shown to have anti-inflammatory effects. Furthermore, the development of more selective beta-2 adrenergic receptor agonists based on the structure of this compound could lead to the development of more effective treatments for respiratory and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of (2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol involves the reaction between 1-benzothiophen-3-ylmethylamine and (2S)-2-amino-1-butanol. This reaction is carried out under specific conditions to yield this compound as a white crystalline powder. The purity of the compound is crucial for its use in scientific research, and various purification methods, such as recrystallization and chromatography, can be employed to achieve this.
Applications De Recherche Scientifique
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol has been extensively studied for its potential therapeutic properties. It has been shown to have bronchodilatory effects, which make it a promising candidate for the treatment of respiratory conditions such as asthma and COPD. Additionally, this compound has been found to have positive inotropic and chronotropic effects, which suggest its potential use in the treatment of heart failure. Furthermore, this compound has been shown to have anti-inflammatory and anti-fibrotic properties, which could be beneficial in the treatment of various inflammatory and fibrotic diseases.
Propriétés
IUPAC Name |
(2S)-2-(1-benzothiophen-3-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-11(8-15)14-7-10-9-16-13-6-4-3-5-12(10)13/h3-6,9,11,14-15H,2,7-8H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUSJZFAICVOX-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NCC1=CSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)


![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![2-Methoxy-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7646260.png)

![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)
